molecular formula C13H13F2N3O B12237087 N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide

Cat. No.: B12237087
M. Wt: 265.26 g/mol
InChI Key: LSGJKUHPYPESIP-UHFFFAOYSA-N
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Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a difluorocyclobutane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Difluorocyclobutane Group: The difluorocyclobutane group is introduced via a cycloaddition reaction involving a suitable fluorinated precursor.

    Coupling Reaction: The final step involves coupling the benzimidazole moiety with the difluorocyclobutane carboxamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the difluorocyclobutane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to the formation of partially or fully reduced benzimidazole derivatives.

Scientific Research Applications

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and electronic properties could make it useful in the development of new materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used as a probe to study biological processes involving benzimidazole derivatives.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The difluorocyclobutane group may enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)-2-methylpropanamide
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)piperidin-4-amine

Uniqueness

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide stands out due to the presence of the difluorocyclobutane group, which imparts unique electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C13H13F2N3O

Molecular Weight

265.26 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3,3-difluorocyclobutane-1-carboxamide

InChI

InChI=1S/C13H13F2N3O/c14-13(15)5-8(6-13)12(19)16-7-11-17-9-3-1-2-4-10(9)18-11/h1-4,8H,5-7H2,(H,16,19)(H,17,18)

InChI Key

LSGJKUHPYPESIP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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